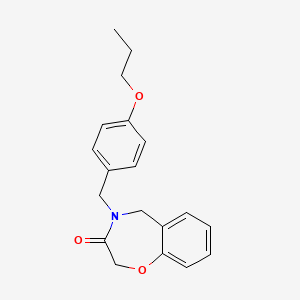
4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as PBOX-15, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of benzoxazepines and has been shown to have a variety of biochemical and physiological effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves the condensation of 4-propoxybenzaldehyde with 2-aminophenol to form 4-(4-propoxyphenyl)-2-phenyl-1,3-oxazolidin-5-one, which is then cyclized to form the desired product.
Starting Materials
4-propoxybenzaldehyde, 2-aminophenol, acetic anhydride, sodium acetate, ethanol, sulfuric acid, sodium hydroxide, wate
Reaction
Step 1: Dissolve 4-propoxybenzaldehyde (1.0 equiv) and 2-aminophenol (1.2 equiv) in ethanol and add acetic anhydride (1.2 equiv) and sodium acetate (1.2 equiv). Stir the mixture at room temperature for 24 hours to form 4-(4-propoxyphenyl)-2-phenyl-1,3-oxazolidin-5-one., Step 2: Dissolve the oxazolidinone product from step 1 in sulfuric acid and heat the mixture to reflux for 2 hours to form the cyclized product, 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one., Step 3: Neutralize the reaction mixture with sodium hydroxide and extract the product with ethyl acetate. Wash the organic layer with water and dry over anhydrous sodium sulfate. Purify the product by column chromatography to obtain the final compound.
作用机制
The mechanism of action of 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex that plays a critical role in the degradation of proteins. By inhibiting the proteasome, 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may lead to the accumulation of misfolded or damaged proteins, which can trigger apoptosis (programmed cell death) in cancer cells.
生化和生理效应
In addition to its anticancer and anti-inflammatory properties, 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been shown to induce the expression of heat shock proteins, which play a protective role in cells under stress.
实验室实验的优点和局限性
One advantage of using 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in lab experiments is its selectivity for cancer cells. This compound has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy. However, one limitation of using 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is its relatively low potency compared to other proteasome inhibitors, such as bortezomib.
未来方向
There are several future directions for research on 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one. One area of interest is the development of more potent analogs of this compound that can be used in cancer therapy. Another area of interest is the study of 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in combination with other anticancer agents, such as chemotherapy drugs or immunotherapy agents. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one and its effects on various cellular processes.
科学研究应用
4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to have anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
属性
IUPAC Name |
4-[(4-propoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-11-22-17-9-7-15(8-10-17)12-20-13-16-5-3-4-6-18(16)23-14-19(20)21/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAPHRFWMIHSNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2CC3=CC=CC=C3OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide](/img/structure/B2458539.png)
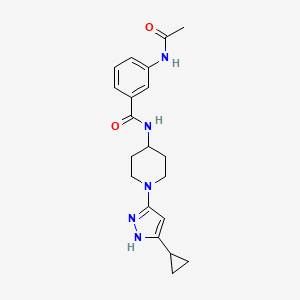
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2458541.png)
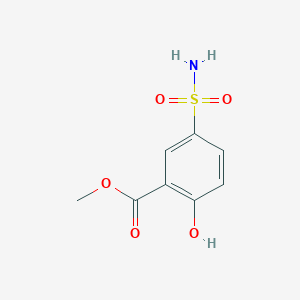
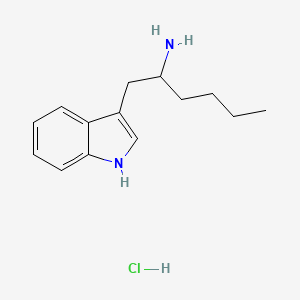
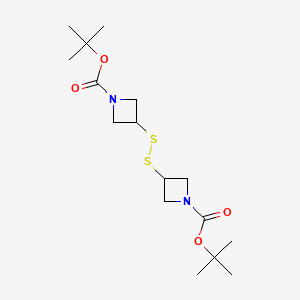
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide](/img/structure/B2458546.png)
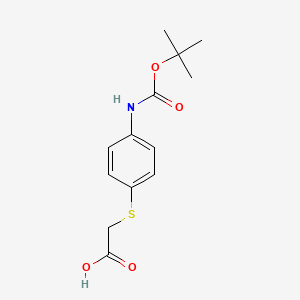
![3-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2458551.png)
![Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2458552.png)
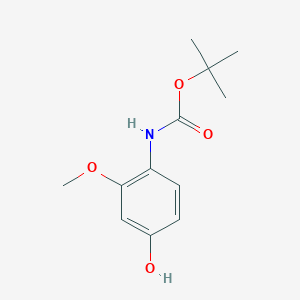
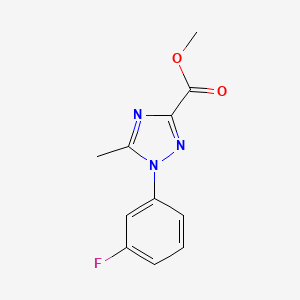
![4-[6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2458558.png)
![1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2458559.png)